molecular formula C₁₆H₂₈O₂ B146477 (7E)-1-oxacycloheptadec-7-en-2-one CAS No. 7779-50-2

(7E)-1-oxacycloheptadec-7-en-2-one

Cat. No. B146477
CAS RN: 7779-50-2
M. Wt: 252.39 g/mol
InChI Key: HMWPDRYGIBLSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (7E)-1-oxacycloheptadec-7-en-2-one is a macrocyclic lactone, which is a class of compounds known for their ring structures containing ester groups. These compounds are significant in the fragrance industry and are also studied for their potential biological activities. Although the provided papers do not directly discuss (7E)-1-oxacycloheptadec-7-en-2-one, they do provide insights into related structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related macrocyclic lactones can involve intramolecular cyclization reactions. For example, the paper titled "An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model" describes the formation of a bicyclic structure through an intramolecular cyclization of furfurylamine with maleimides . This process could potentially be adapted for the synthesis of (7E)-1-oxacycloheptadec-7-en-2-one by altering the starting materials and reaction conditions to favor the formation of a seventeen-membered ring.

Molecular Structure Analysis

The molecular structure of macrocyclic lactones like (7E)-1-oxacycloheptadec-7-en-2-one is characterized by a large ring containing an ester group. The presence of a double bond in the lactone ring, as indicated by the "7-en" part of the name, suggests that the compound has unsaturation, which could affect its reactivity and physical properties. The structure of macrocyclic lactones is a key factor in their fragrance properties and potential biological activity .

Chemical Reactions Analysis

Macrocyclic lactones can undergo various chemical reactions, including those that involve the opening of the lactone ring or reactions at the double bond. The presence of the ester group and the double bond in (7E)-1-oxacycloheptadec-7-en-2-one provides sites for chemical modifications. The paper on the synthesis of monocyclic 1,4-dihetero seven-membered ring compounds discusses the thermolysis of compounds to create new ring systems . Similar principles could be applied to (7E)-1-oxacycloheptadec-7-en-2-one to induce ring-opening or to incorporate additional heteroatoms into the macrocyclic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of macrocyclic lactones are influenced by their molecular structure. The paper "Fragrance material review on oxacycloheptadec-10-ene-2-one" provides a detailed summary of the toxicology and dermatology of a related compound, which includes physical properties such as skin irritation and sensitization . These properties are important for the safe use of such compounds in fragrances and other applications. The unsaturated nature of (7E)-1-oxacycloheptadec-7-en-2-one could also influence its physical properties, such as boiling point and solubility, which are critical for its application in various industries.

Scientific Research Applications

Fragrance Material Review and Toxicology (7E)-1-oxacycloheptadec-7-en-2-one, as part of the macrocyclic lactone and lactide derivatives, has been extensively reviewed in terms of toxicology and dermatology when used as a fragrance ingredient. This review covers various aspects including physical properties, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and genotoxicity data. It's notable for being one of several structurally diverse compounds in this category, playing a significant role in the fragrance industry (McGinty, Letizia, & Api, 2011).

Synthesis of Cyclic Allenes The compound is also relevant in the field of organic chemistry, particularly in the synthesis of complex molecules. For instance, it's involved in the synthesis of seven-membered metallacyclic allene compounds, showcasing its utility in creating structurally complex and potentially useful organic molecules (Suzuki, Tsuchiya, & Masuyama, 2013).

Novel Synthesis Strategies Another interesting application is in the development of novel synthesis strategies. For example, an unexpected intramolecular cyclization involving this compound led to the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton. This type of innovative synthesis is crucial for the development of new drugs and materials (Puerto Galvis & Kouznetsov, 2013).

Chemical Shift Assignment and Molecular Modeling In drug discovery, the compound's derivatives have been used in chemical shift assignment and molecular modeling studies, indicating potential as leads for new anticancer drugs. This illustrates its significance in the field of medicinal chemistry and drug design (Santana et al., 2020).

properties

IUPAC Name

1-oxacycloheptadec-7-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWPDRYGIBLSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCCCC(=O)OCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040799
Record name Ambrettolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a strong, musk odour
Record name Omega -6-Hexadecenlactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/643/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 9 ml 80% alcohol (in ethanol)
Record name Omega -6-Hexadecenlactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/643/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.949-0.957
Record name Omega -6-Hexadecenlactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/643/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Oxacycloheptadec-7-en-2-one

CAS RN

7779-50-2
Record name Oxacycloheptadec-7-en-2-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ambrettolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxacycloheptadec-7-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7E)-1-oxacycloheptadec-7-en-2-one
Reactant of Route 2
(7E)-1-oxacycloheptadec-7-en-2-one
Reactant of Route 3
(7E)-1-oxacycloheptadec-7-en-2-one
Reactant of Route 4
(7E)-1-oxacycloheptadec-7-en-2-one
Reactant of Route 5
(7E)-1-oxacycloheptadec-7-en-2-one
Reactant of Route 6
(7E)-1-oxacycloheptadec-7-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.